molecular formula C10H9Br2NO2S B3112605 1,3-Dibromo-5-butylthieno[3,4-c]pyrrole-4,6-dione CAS No. 190723-14-9

1,3-Dibromo-5-butylthieno[3,4-c]pyrrole-4,6-dione

Cat. No. B3112605
CAS RN: 190723-14-9
M. Wt: 367.06 g/mol
InChI Key: QIEDHDBRHPTGIL-UHFFFAOYSA-N
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Description

1,3-Dibromo-5-butylthieno[3,4-c]pyrrole-4,6-dione is a thienopyrrolodione (TPD) based electron acceptor material (n-type semiconductor) which is used widely for organic photovoltaic (OPV) applications .


Synthesis Analysis

The synthesis of this compound involves multiple steps and usually includes a series of chemical reactions such as substitution reactions, cyclization reactions, and oxidation reactions .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a thienopyrrolodione (TPD) core, which is a powerful electron withdrawing group .


Chemical Reactions Analysis

The chemical reactions involving this compound are typically associated with its role as an electron acceptor material in organic photovoltaic (OPV) applications .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are characterized by its good processability, substantial hole mobility, and good device stability .

Scientific Research Applications

Synthesis and Properties

1,3-Dibromo-5-butylthieno[3,4-c]pyrrole-4,6-dione (referred to as M1 in research) has been utilized as an acceptor building block in the synthesis of conjugated donor–acceptor polymers. These polymers have been studied for their thermal, optical, electrochemical, and photovoltaic properties. The synthesis involved Stille cross-coupling polymerization, using M1 alongside other dibromo acceptor units to create polymers with potential applications in photovoltaics due to their desirable property profiles (Xiao et al., 2014).

Enhanced Thermo-Stability and Luminescent Properties

The incorporation of a pentafluorobenzene group into a copolymer based on 1,3-dibromo-5-perfluorophenyl-thieno[3,4-c]pyrrole-4,6-dione significantly enhanced its thermo-stability and luminescent efficiency. This modification led to a polymer with improved solubility, higher thermal stability, and enhanced luminescent properties, making it a promising candidate for applications in polymer light-emitting diodes (PLEDs) (Wang et al., 2014).

Photovoltaic Applications

New conjugated polymers incorporating this compound as a building block have shown promising results in organic thin-film transistors (OTFTs) and solar cells. The polymers exhibited significant p-channel charge transport performance, indicating their potential in photovoltaic applications (Guo et al., 2014).

Safety and Hazards

The safety assessment of 1,3-Dibromo-5-butylthieno[3,4-c]pyrrole-4,6-dione is limited. It is an organic solvent that may pose potential health and environmental hazards. Appropriate protective measures should be taken when handling it, such as wearing suitable gloves and eye protection. Direct contact with skin and inhalation of vapors or dust should be avoided .

Future Directions

The future directions for 1,3-Dibromo-5-butylthieno[3,4-c]pyrrole-4,6-dione are likely to involve further exploration of its use in organic photovoltaic (OPV) applications, given its excellent processability, substantial hole mobility, and good device stability .

properties

IUPAC Name

1,3-dibromo-5-butylthieno[3,4-c]pyrrole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Br2NO2S/c1-2-3-4-13-9(14)5-6(10(13)15)8(12)16-7(5)11/h2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIEDHDBRHPTGIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C(SC(=C2C1=O)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Br2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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